1,12-Dodecanedithiol
Overview
Description
1,12-Dodecanedithiol is a chemical compound with the molecular formula C12H26S2. It is a type of thiol, which are organic compounds that contain a sulfur-hydrogen (S-H) group .
Synthesis Analysis
This compound can be synthesized from 1,12-dodecanediol and aliphatic diacids using the melt polycondensation method . The resulting polyesters have high weight average molecular weights .Molecular Structure Analysis
The molecular structure of this compound consists of a 12-carbon chain with a sulfur-hydrogen group at each end . The molecule has a high degree of flexibility and shares a crystalline structure with polyethylene .Chemical Reactions Analysis
This compound can undergo S-deprotonation to form 1-dodecanethiolate on the surface of palladium nanoparticles . This then self-assembles into a structure that shows a high degree of order .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 329.7±15.0 °C at 760 mmHg, and a flash point of 131.1±15.2 °C . It also has a molar refractivity of 73.4±0.3 cm3 .Scientific Research Applications
Biosynthesis of Medium- to Long-Chain α,ω-Diols
1,12-Dodecanedithiol plays a role in the biosynthesis of α,ω-diols from renewable free fatty acids. This process is significant for the production of polyesters and polyurethanes, highlighting its importance in the polymer industry (Ahsan et al., 2017).
Biotransformation in Escherichia coli
Research indicates the utility of this compound in the biotransformation of lauric acid into 1,12-dodecanedioic acid using cytochrome P450 expressed in Saccharomyces cerevisiae. This process is relevant for refining wastewater in coconut factories, demonstrating an environmental application (Phawadee Buathong et al., 2019).
Crystal Structure Analysis
The crystal structure of this compound has been analyzed, revealing a trans conformation and a herring-bone motif. This information is vital for understanding its properties in liquid crystal applications (N. Nakamura & S. Setodoi, 1997).
Vapor Sensitivity in Nanoparticle Sensors
This compound is used in chemiresistors made from networks of gold nanoparticles. Its role as a flexible linker compound affects the response characteristics of such sensors, important in the development of sensitive detection technologies (Y. Joseph et al., 2007).
Copolyetheresteraramides Synthesis
In the production of copolyetheresteraramides, this compound is used as an extender to improve the thermal and elastic properties of the resulting polymers. This highlights its role in the development of advanced materials with specific thermal and mechanical properties (Meike Niesten et al., 2001).
Biocompatibility and Degradation Studies
This compound-based polyesters have been studied for their biocompatibility and degradation, indicating potential applications in tissue engineering and other medical applications (J. Marie et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
dodecane-1,12-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26S2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUDVUDVVXAWGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCS)CCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365833 | |
Record name | 1,12-Dodecanedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33528-63-1 | |
Record name | 1,12-Dodecanedithiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33528-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,12-Dodecanedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dodecane-1,12-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.